Spectroscopic Profile of 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A Technical Guide
Spectroscopic Profile of 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-5-fluoropyrimidine (CAS Number: 2927-71-1). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and a structured workflow for spectral analysis.
Note on Compound Identification: Initial searches for CAS number 2927-71-1 may yield results for 2-(Trifluoromethyl)phenothiazine. This is inaccurate. The correct compound associated with CAS number 2927-71-1 is 2,4-dichloro-5-fluoropyrimidine. This guide focuses exclusively on the correct compound.
Data Presentation
The following tables summarize the available and estimated spectroscopic data for 2,4-dichloro-5-fluoropyrimidine.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 - 9.0 | Doublet | ~3-5 | H6 |
Note: Experimental ¹H NMR spectra for 2,4-dichloro-5-fluoropyrimidine are available in spectral databases, but specific peak data is not readily published. The estimated chemical shift is based on the analysis of similar substituted pyrimidine (B1678525) structures.
¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d) | C4 |
| ~150 - 155 (d) | C2 |
| ~140 - 145 (d) | C5 |
| ~130 - 135 (d) | C6 |
Table 2: Infrared (IR) Spectroscopic Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1600 - 1550 | Strong | C=N stretch |
| ~1500 - 1450 | Strong | C=C stretch (aromatic) |
| ~1250 - 1200 | Strong | C-F stretch |
| ~850 - 750 | Strong | C-Cl stretch |
Note: While Attenuated Total Reflectance (ATR) IR spectra for this compound are available in databases like SpectraBase, a detailed peak list is not provided. The assignments above are based on characteristic absorption regions for the functional groups present in the molecule.
Table 3: Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 166 | High | [M]⁺ (with ³⁵Cl₂) |
| 168 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 131 | High | [M-Cl]⁺ |
Data sourced from PubChem.[1]
Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for 2,4-dichloro-5-fluoropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2,4-dichloro-5-fluoropyrimidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
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Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy (ATR-FTIR)
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Sample Preparation: As 2,4-dichloro-5-fluoropyrimidine is a solid at room temperature, a small amount of the powdered sample is placed directly onto the diamond crystal of the ATR accessory.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply the sample to the crystal and ensure good contact using the pressure arm.
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Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) (GC-MS with Electron Ionization)
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Sample Preparation: Prepare a dilute solution of 2,4-dichloro-5-fluoropyrimidine in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
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Gas Chromatography (GC) Method:
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Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
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Injector: Split/splitless injector, typically at 250°C.
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Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280°C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Method:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient.
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Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident in chlorine-containing fragments.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Postulated EI-MS Fragmentation Pathway.
